molecular formula C18H17N5O5S B241421 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B241421
M. Wt: 415.4 g/mol
InChI Key: GFLZWWVRKZMERL-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of certain enzymes that are involved in various metabolic pathways. Specifically, this compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of uric acid, and tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide are varied and depend on the specific metabolic pathway or enzyme that is being targeted. Some of the effects that have been observed include a decrease in the production of uric acid, a decrease in the production of melanin, and a decrease in the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the specific metabolic pathways that are affected by these enzymes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, the synthesis method for this compound can be complex and time-consuming, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research involving 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One area of research that shows promise is the development of new anti-inflammatory agents based on this compound. Additionally, this compound could be studied further for its potential applications in the treatment of various diseases, such as cancer and bacterial infections. Finally, new synthesis methods for this compound could be developed to make it more accessible for use in research.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the reaction of 2-mercaptobenzimidazole with N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of biochemistry, where this compound has been shown to inhibit the activity of certain enzymes that are involved in various metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, which can have important implications for the treatment of various diseases.
Another area of research where this compound has shown promise is in the field of pharmacology. Studies have shown that this compound has the potential to act as an anti-inflammatory agent, as well as an anti-tumor agent. Additionally, this compound has been shown to have antibacterial and antifungal properties.

properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N//'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C18H17N5O5S/c1-2-28-15-8-11(7-14(17(15)25)23(26)27)9-19-22-16(24)10-29-18-20-12-5-3-4-6-13(12)21-18/h3-9,19H,2,10H2,1H3,(H,20,21)(H,22,24)/b11-9-

InChI Key

GFLZWWVRKZMERL-LUAWRHEFSA-N

Isomeric SMILES

CCOC1=C/C(=C\NNC(=O)CSC2=NC3=CC=CC=C3N2)/C=C(C1=O)[N+](=O)[O-]

SMILES

CCOC1=CC(=CNNC(=O)CSC2=NC3=CC=CC=C3N2)C=C(C1=O)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CNNC(=O)CSC2=NC3=CC=CC=C3N2)C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

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